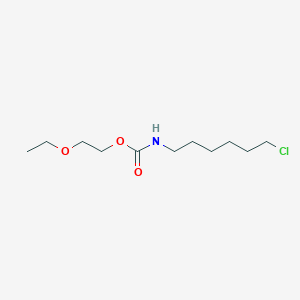
2-Ethoxyethyl (6-chlorohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl (6-chlorohexyl)carbamate is an organic compound with the molecular formula C11H22ClNO3. It is a carbamate ester, which is a category of organic compounds derived from carbamic acid. This compound is known for its unique chemical structure, which includes an ethoxyethyl group and a chlorohexyl group attached to a carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl (6-chlorohexyl)carbamate typically involves the reaction of 6-chlorohexylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with ethanol to form the final carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl (6-chlorohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Ethoxyethyl (6-chlorohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl (6-chlorohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl N-(2,3-xylyl)carbamate
- 2-Ethoxyethyl N-(2,4-xylyl)carbamate
- 2-Ethoxyethyl N-(2,6-xylyl)carbamate
Uniqueness
2-Ethoxyethyl (6-chlorohexyl)carbamate is unique due to its specific combination of ethoxyethyl and chlorohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62568-67-6 |
|---|---|
Molecular Formula |
C11H22ClNO3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-ethoxyethyl N-(6-chlorohexyl)carbamate |
InChI |
InChI=1S/C11H22ClNO3/c1-2-15-9-10-16-11(14)13-8-6-4-3-5-7-12/h2-10H2,1H3,(H,13,14) |
InChI Key |
DPMHOYHOVHBDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


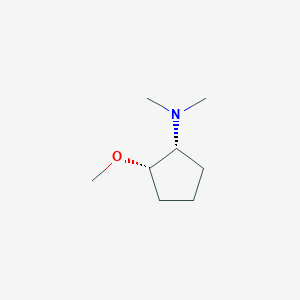
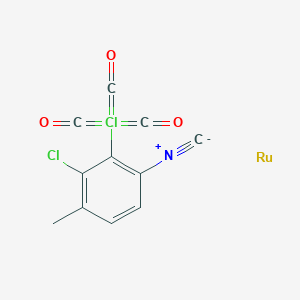
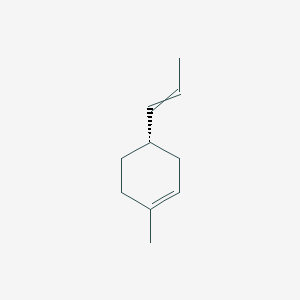
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


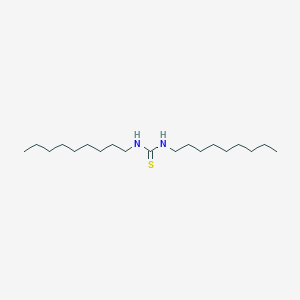
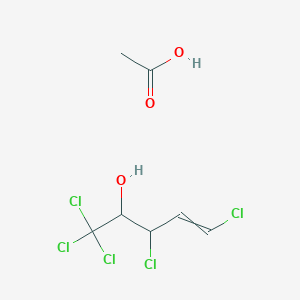
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
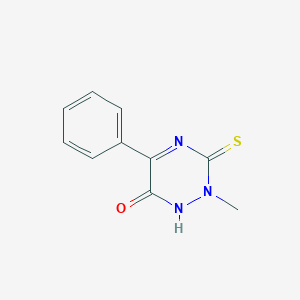
![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)

